2-Adamantylzinc bromide
Overview
Description
2-Adamantylzinc bromide is an organozinc compound with the molecular formula C10H15BrZn. It is a derivative of adamantane, a highly stable hydrocarbon with a diamond-like structure. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Mechanism of Action
Target of Action
2-Adamantylzinc bromide is primarily used as an intermediate in the synthesis of various pharmaceuticals . It is also used in the synthesis of previously inaccessible adamantane derivatives, including higher polymantanes .
Mode of Action
The compound interacts with its targets through a process known as transmetallation . This involves the transfer of the 2-adamantyl group onto other metals, such as gold . The 2-adamantyl group can be transferred onto trialkyl- or triarylphosphine gold (I) chloride, producing R3PAu (2-adamantyl) compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of adamantane derivatives and higher polymantanes .
Pharmacokinetics
It is known that the compound is air-sensitive and reacts with water . Therefore, it must be stored away from air and in a cool place .
Result of Action
The primary result of the action of this compound is the synthesis of various adamantane derivatives and higher polymantanes . These compounds have extensive applications in the pharmaceutical industry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other metals . For instance, the synthesis of this compound requires refluxing in tetrahydrofuran for several days . Furthermore, the compound is extremely reactive and decomposes just above -50 ⁰C .
Biochemical Analysis
Biochemical Properties
It is known that 2-Adamantylzinc bromide can be synthesized reliably from 2-bromoadamantane and Rieke zinc . The synthesis of this compound requires refluxing in tetrahydrofuran for several days .
Molecular Mechanism
It is known that this compound does not seem to easily transfer 2-adamantyl on other metals, in particular early transition metals .
Temporal Effects in Laboratory Settings
It is known that the synthesis of this compound requires several days .
Metabolic Pathways
It is known that this compound can be used to generate the hard-to-obtain 2-adamantyl magnesium bromide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Adamantylzinc bromide can be synthesized through the reaction of 2-bromoadamantane with activated zinc in the presence of tetrahydrofuran (THF). The reaction typically requires refluxing for several days to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of Rieke zinc, a highly reactive form of zinc, is common to facilitate the reaction. The process involves careful control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Adamantylzinc bromide primarily undergoes transmetallation reactions, where the adamantyl group is transferred to another metal. It can also participate in coupling reactions to form carbon-carbon bonds .
Common Reagents and Conditions:
Transmetallation: Reagents such as bismuth (III) bromide are used to produce diadamantylbismuth bromide.
Coupling Reactions: Palladium or nickel catalysts are often employed under inert atmosphere conditions to facilitate the coupling reactions.
Major Products Formed:
Diadamantylbismuth Bromide: Formed through transmetallation with bismuth (III) bromide.
Various Coupled Products: Depending on the specific coupling partners used in the reaction.
Scientific Research Applications
2-Adamantylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and in the study of organometallic chemistry.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
1-Adamantylzinc Bromide: Similar in structure but differs in the position of the zinc atom.
2-Propylzinc Bromide: Another organozinc compound used in similar types of reactions.
Uniqueness: 2-Adamantylzinc bromide is unique due to its highly stable adamantyl group, which imparts significant stability to the compound. This stability makes it particularly useful in reactions that require robust intermediates .
Properties
IUPAC Name |
adamantan-2-ide;bromozinc(1+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCFEOZGIQMNI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399882 | |
Record name | 2-Adamantylzinc bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171860-65-4 | |
Record name | 2-Adamantylzinc bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 2-Adamantylzinc bromide as a starting material for synthesizing 2-adamantyl metal complexes?
A1: this compound serves as an effective precursor to access 2-adamantyl anion equivalents. [] This is significant because it allows for the synthesis of various 2-adamantyl metal complexes, which were previously challenging to obtain. The research demonstrates this by successfully synthesizing the first examples of unsupported 2-adamantyl complexes of mercury, gold, and bismuth using this compound as a starting material. []
Q2: How is the structure of this compound confirmed?
A2: While the provided research does not directly characterize this compound, it utilizes this compound to synthesize and structurally characterize its 2,2'-bipyridine adduct, 2-Ad2Zn(bipy). [] This indirect characterization provides evidence for the existence and reactivity of this compound.
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